3-Iodo-2,5,6-trimethoxypyridine
Description
3-Iodo-2,5,6-trimethoxypyridine (CAS: 1364917-19-0) is a halogenated pyridine derivative with the molecular formula C₈H₁₀INO₃ and a molecular weight of 295.08 g/mol . It features an iodine atom at the 3-position and methoxy (-OCH₃) groups at the 2-, 5-, and 6-positions of the pyridine ring. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a leaving group . The compound is commercially available in varying quantities (1 g to 25 g) for laboratory use, with purity ≥95% .
Key physicochemical properties inferred from analogous compounds include a high melting point (likely >250°C, based on structurally related iodinated pyridines) and moderate solubility in polar aprotic solvents like DMSO or DMF . Its IR and NMR spectra would exhibit characteristic peaks for C-I stretching (~500 cm⁻¹), aromatic C-H bending, and methoxy C-O vibrations .
Properties
IUPAC Name |
3-iodo-2,5,6-trimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQOXTJFAZCQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5,6-trimethoxypyridine typically involves the iodination of 2,5,6-trimethoxypyridine. One common method includes the reaction of 2,5,6-trimethoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,5,6-trimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products:
Substitution Reactions: Products include 3-azido-2,5,6-trimethoxypyridine, 3-thiocyanato-2,5,6-trimethoxypyridine, and 3-amino-2,5,6-trimethoxypyridine.
Oxidation Reactions: Products include 3-iodo-2,5,6-trimethoxybenzaldehyde and 3-iodo-2,5,6-trimethoxybenzoic acid.
Reduction Reactions: Products include 3-iodo-2,5,6-trimethoxypiperidine.
Scientific Research Applications
3-Iodo-2,5,6-trimethoxypyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2,5,6-trimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Iodo-2,3,6-trimethoxypyridine
3-Iodo-2,5,6-trimethoxypyridin-4-ol
3-Iodo-2,6-dimethoxypyridine
- Molecular Formula: C₇H₈INO₂
- Molecular Weight : 265.05 g/mol
- Key Differences : Lacks the 5-methoxy group, reducing steric bulk and electronic donating effects. Synthesized with high yields (up to 98%), suggesting superior synthetic accessibility compared to the trimethoxy analog .
Functionalized Derivatives
3-Iodo-2,5,6-trimethoxyisonicotinaldehyde
- Molecular Formula: C₉H₁₀INO₄
- Molecular Weight : 323.08 g/mol
- Key Differences : An aldehyde (-CHO) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic additions or condensations. The electron-withdrawing aldehyde may also deactivate the pyridine ring toward further substitution .
3-Iodo-2,5,6-trimethoxyisonicotinonitrile
- Molecular Formula : C₉H₉IN₂O₃
- Molecular Weight : 320.08 g/mol
- Key Differences : A nitrile (-CN) group at the 4-position enhances thermal stability and resistance to oxidation. Nitriles are versatile intermediates for synthesizing amines, amides, and heterocycles .
Boronate Ester Analog
3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₄H₂₁BINO₅
- Molecular Weight : 421.04 g/mol
- Key Differences : The boron-containing side chain enables Suzuki-Miyaura cross-coupling, bypassing the need for external catalysts. This derivative is critical for constructing biaryl systems in medicinal chemistry .
Comparative Data Table
Biological Activity
3-Iodo-2,5,6-trimethoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features an iodine atom at the 3-position and methoxy groups at the 2, 5, and 6 positions, which contribute to its unique chemical properties and biological interactions. Research has indicated that such pyridine derivatives may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.11 g/mol. The presence of iodine enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.11 g/mol |
| Iodine Position | 3 |
| Methoxy Groups | 2, 5, and 6 |
Antimicrobial Activity
Research has shown that pyridine derivatives can possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies against several cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells. The specific mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of various pyridine derivatives, including this compound, the following IC50 values were recorded:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 45 |
| Caco-2 | 60 |
| PC-3 | 50 |
These results indicate moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding interactions with biological macromolecules.
- Lipophilicity : The methoxy groups enhance lipophilicity, facilitating interaction with hydrophobic regions of proteins.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| 2-Iodo-3-methoxy-6-methylpyridine | Iodine at position 2; methoxy at position 3 | Different biological activity profiles |
| 4-Methoxy-3-iodo-pyridine | Iodine at position 3; methoxy at position 4 | Potentially different reactivity due to position |
| 2-Methyl-3-iodo-pyridine | Methyl group at position 2; iodine at position 3 | Varying lipophilicity affecting bioavailability |
This comparison highlights how the specific substitution pattern in this compound may confer distinct biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
